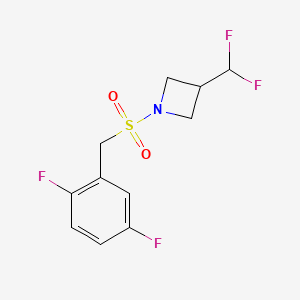

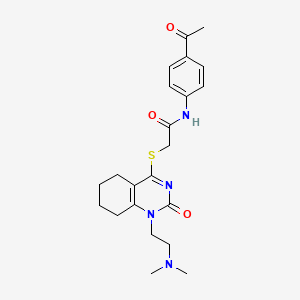

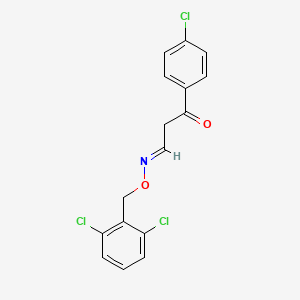

![molecular formula C13H17NO3S2 B2759824 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide CAS No. 2034257-21-9](/img/structure/B2759824.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered aromatic ring with a sulfur atom . Compounds containing a benzo[b]thiophene nucleus have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene compounds involves several steps . For example, the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of a compound with K2CO3 in DMF, followed by the addition of methyl thioglycolate . The reaction mixture is then heated, cooled, and poured on crushed ice to obtain the precipitate .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene compounds can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR of benzo[b]thiophene-2-carboxylic acid shows signals for thiophene-H and ArH .Chemical Reactions Analysis

Benzo[b]thiophene compounds can undergo various chemical reactions. For instance, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Physical And Chemical Properties Analysis

Benzo[b]thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, including compounds similar in structure to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase, indicating their use in the treatment of glaucoma. These compounds demonstrate significant ocular hypotensive effects, making them candidates for clinical evaluation in glaucoma therapy (Graham et al., 1989).

Antimicrobial Activity

Research on sulfonate derivatives, including those structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, has shown potential antimicrobial and antifungal activities. These studies explore the synthesis of novel functionalized N-sulfonates with bioactive potential, offering insights into the development of new antimicrobial agents (Fadda et al., 2016).

Proton Exchange Membrane for Fuel Cells

The synthesis of locally and densely sulfonated poly(ether sulfone)s, which may include structural motifs similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, has been reported for fuel cell applications. These polymers form tough, flexible, and transparent membranes that exhibit efficient proton conduction, highlighting their utility in advancing fuel cell technology (Matsumoto et al., 2009).

Drug Metabolism Studies

Studies on biaryl-bis-sulfonamide compounds, closely related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, have used microbial-based systems to produce mammalian metabolites. This research facilitates the understanding of drug metabolism, offering a method to generate significant quantities of metabolites for detailed analysis, thereby supporting clinical investigations (Zmijewski et al., 2006).

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S2/c1-2-7-19(16,17)14-8-12(15)11-9-18-13-6-4-3-5-10(11)13/h3-6,9,12,14-15H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKZBNZOGLIRSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

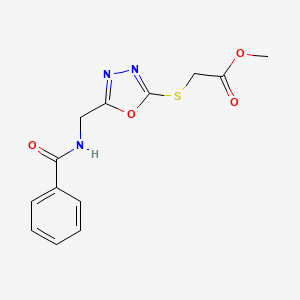

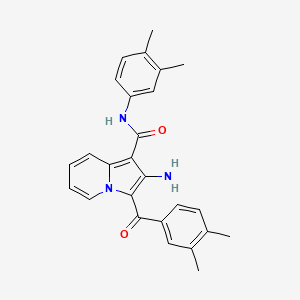

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate](/img/structure/B2759743.png)

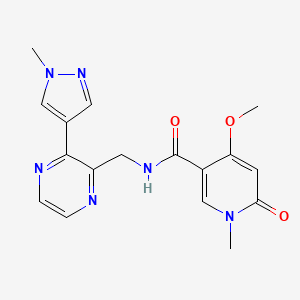

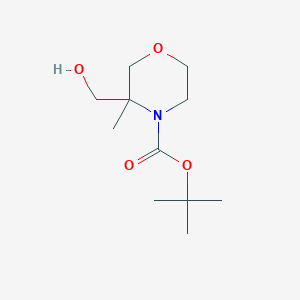

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2759746.png)

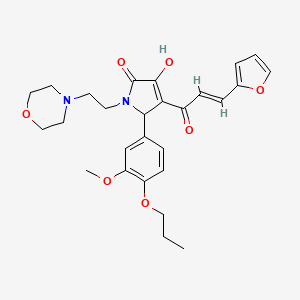

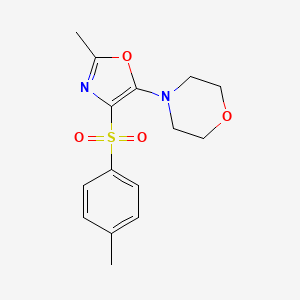

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)

![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)